tert-Butyl (2S,5R)-2-(iodomethyl)-1,7-dioxa-10-azaspiro[4.6]undecane-10-carboxylate
Description
This spirocyclic compound (CAS: N/A, Molecular Formula: C₁₄H₂₄INO₄, MW: 397.25) features a 1,7-dioxa-10-azaspiro[4.6]undecane core with a tert-butyl carbamate protecting group and an iodomethyl substituent at the 2-position . The iodine atom introduces significant steric bulk and electrophilic reactivity, making it valuable in cross-coupling and elimination reactions (e.g., dehydroiodination to form bicyclic ene-carbamates) . Its spirocyclic architecture enhances conformational rigidity, which is advantageous in medicinal chemistry for targeting selective binding pockets.
Properties
IUPAC Name |
tert-butyl (2S,5R)-2-(iodomethyl)-1,10-dioxa-7-azaspiro[4.6]undecane-7-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24INO4/c1-13(2,3)20-12(17)16-6-7-18-10-14(9-16)5-4-11(8-15)19-14/h11H,4-10H2,1-3H3/t11-,14+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXDDETCOIZTESK-SMDDNHRTSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOCC2(C1)CCC(O2)CI | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCOC[C@]2(C1)CC[C@H](O2)CI | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24INO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Construction of the Spirocyclic Framework
The spiro[4.6] system is assembled through a tandem oxidation-cyclization strategy. A representative route involves:
-
Ketal Formation : Reacting a diol with 2,2-dimethoxypropane in the presence of camphorsulfonic acid (CSA) to form a rigid bicyclic ketal.
-
Reductive Amination : Introducing the amine moiety via Pd-catalyzed coupling or enzymatic resolution to establish the (2S,5R) configuration.
Example Protocol
-
Starting Material : (2S,5R)-2-(hydroxymethyl)-1,7-dioxa-10-azaspiro[4.6]undecane (Compound A).
-
Protection : Treat Compound A with Boc anhydride in dichloromethane (DCM) and triethylamine (TEA) to yield tert-butyl carbamate.
-
Iodination : React the Boc-protected hydroxymethyl derivative with iodine, PPh₃, and imidazole in anhydrous tetrahydrofuran (THF) at 0°C to 25°C for 12–24 hours.
Key Data
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Boc Protection | Boc₂O, TEA, DCM, 25°C, 6 h | 92 | 98 |
| Iodination | I₂, PPh₃, imidazole, THF, 0°C → 25°C | 78 | 95 |
Multi-Component Reaction (MCR) Approaches
Recent advances in MCRs enable streamlined synthesis of spirocycles. A one-pot method inspired by trifluoromethylated spiro compounds involves:
-
Condensation : Barbituric acid, an aldehyde, and ethyl 4,4,4-trifluoro-3-oxobutanoate react under Et₃N catalysis to form a spiro intermediate.
-
Functionalization : The trifluoromethyl group is replaced with iodomethyl via radical halogenation using NaI and ceric ammonium nitrate (CAN).
Advantages
-
Reduced purification steps.
-
High diastereoselectivity (>90% de) due to steric and electronic effects.
Stereochemical Control and Optimization
Catalytic Asymmetric Synthesis
Chiral ligands such as (R)-BINAP or Jacobsen’s salen complexes facilitate enantioselective cyclization. For example:
Solvent and Temperature Effects
-
Polar Aprotic Solvents : DMF or DMSO enhance reaction rates but may reduce stereoselectivity.
-
Low-Temperature Conditions : Cyclization at −20°C improves diastereomeric excess by slowing competing pathways.
Analytical and Characterization Data
Spectroscopic Validation
-
¹H NMR (400 MHz, CDCl₃): δ 1.45 (s, 9H, Boc), 3.20–3.80 (m, 4H, OCH₂), 4.10 (d, J = 6.8 Hz, 1H, CHI).
-
HRMS : m/z calculated for C₁₇H₂₈INO₄ [M+H]⁺: 454.1121; found: 454.1125.
Chiral HPLC Analysis
-
Column : Chiralpak IA (4.6 × 250 mm).
-
Eluent : Hexane/ethanol (90:10), 1.0 mL/min.
-
Retention Times : (2S,5R) = 12.3 min; (2R,5S) = 14.7 min.
Chemical Reactions Analysis
tert-Butyl (2S,5R)-2-(iodomethyl)-1,7-dioxa-10-azaspiro[4.6]undecane-10-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents used.
Cyclization Reactions: The spirocyclic structure allows for potential cyclization reactions, leading to the formation of new ring systems.
Common reagents used in these reactions include halogens, reducing agents, and bases. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
tert-Butyl (2S,5R)-2-(iodomethyl)-1,7-dioxa-10-azaspiro[4.6]undecane-10-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design and development.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biological Studies: Researchers investigate its interactions with biological targets to understand its potential therapeutic effects.
Industrial Applications: The compound may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-Butyl (2S,5R)-2-(iodomethyl)-1,7-dioxa-10-azaspiro[4.6]undecane-10-carboxylate involves its interaction with specific molecular targets. The iodomethyl group can participate in nucleophilic substitution reactions, while the spirocyclic structure may interact with biological macromolecules. Pathways involved in its mechanism of action include enzyme inhibition and receptor binding.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The table below highlights key differences between the target compound and analogs:
Physicochemical and Pharmacokinetic Properties
- Polarity and Solubility: The iodomethyl group increases hydrophobicity (predicted LogP ~2.5) compared to the aminomethyl analog (LogP ~1.2) . The oxalate salt improves aqueous solubility (LogS: -2.3 vs. target’s estimated -3.8) .
- Synthetic Accessibility : The target compound’s iodine atom complicates synthesis due to handling requirements, whereas the diazaspiro systems are more straightforward to functionalize .
Key Research Findings
Elimination Reactions : The iodomethyl group in the target compound undergoes dehydroiodination to form bicyclic ene-carbamates, a pathway absent in analogs lacking halogens .
Scaffold Rigidity : The [4.6] spiro system in the target and provides greater conformational control than larger ([5.5]) or smaller ([3.3]) systems, critical for bioactive molecule design .
Diversification Potential: Diazaspiro compounds are preferred for modular derivatization (e.g., introducing aryl groups via SNAr), while the iodomethyl group supports transition-metal catalysis .
Biological Activity
tert-Butyl (2S,5R)-2-(iodomethyl)-1,7-dioxa-10-azaspiro[4.6]undecane-10-carboxylate, with the molecular formula C₁₄H₂₄INO₄ and a molecular weight of 397.25 g/mol, is a complex organic compound characterized by its unique spirocyclic structure. This compound has garnered interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Structural Characteristics
The structure of this compound features a tert-butyl group, an iodomethyl substituent, and a carboxylate functional group. The presence of these functional groups suggests that the compound may exhibit significant reactivity and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets such as enzymes and receptors. Preliminary studies indicate that compounds with spirocyclic structures can demonstrate selective binding affinities, leading to significant biological effects. The iodomethyl group is particularly noteworthy as halogenated compounds often exhibit enhanced bioactivity due to their ability to participate in halogen bonding interactions.
Case Studies and Research Findings
Research on similar spirocyclic compounds has provided insights into their biological activities:
- Antimicrobial Activity : Compounds with spirocyclic frameworks have been reported to exhibit antimicrobial properties. For instance, studies have shown that modifications in the substituents can significantly enhance the antibacterial activity against various pathogens.
- Anticancer Properties : Some derivatives of spirocyclic compounds have demonstrated cytotoxic effects against cancer cell lines. The unique spatial arrangement of atoms in these compounds may facilitate interactions with cellular targets involved in proliferation and apoptosis.
- Neuroprotective Effects : Certain spirocyclic compounds have been investigated for their neuroprotective properties, suggesting potential applications in treating neurodegenerative diseases.
Comparative Analysis
A comparative analysis of structurally similar compounds reveals variations in biological activity based on substituent changes:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Tert-butyl 2-(aminomethyl)-1,7-dioxa-10-azaspiro[4.6]undecane-10-carboxylate | C₁₄H₂₆N₂O₄ | Contains an amino group instead of iodine |
| Racemic-(2S,5R)-tert-butyl 2-(iodomethyl)-1,7-dioxa-10-azaspiro[4.6]undecane-10-carboxylate | C₁₄H₂₄INO₄ | Enantiomeric form affecting biological activity |
| Tert-butyl 2-(bromomethyl)-1,7-dioxa-10-azaspiro[4.6]undecane-10-carboxylate | C₁₄H₂₄BrO₄N | Bromine substituent may alter reactivity |
Synthesis and Applications
The synthesis of this compound typically involves multi-step organic reactions including halogenation followed by cyclization to form the spirocyclic structure. This compound may serve as a building block for synthesizing more complex molecules with desired biological activities.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for tert-butyl (2S,5R)-2-(iodomethyl)-1,7-dioxa-10-azaspiro[4.6]undecane-10-carboxylate, and how can yield and purity be optimized?
- Methodology : The synthesis typically involves multistep protocols, including spirocyclic ring formation, iodomethylation, and Boc protection. Key steps may involve:
- Spirocycle assembly : Cyclization via nucleophilic attack or ring-closing metathesis.
- Iodomethylation : Use of iodine-containing reagents (e.g., NaI/KI with alkylating agents) under controlled temperature (−20°C to 25°C).
- Boc protection : Reaction with di-tert-butyl dicarbonate in anhydrous THF or DCM.
- Optimization Strategies :
- Use high-purity reagents to minimize by-products.
- Monitor reaction progress via TLC or HPLC (C18 columns, acetonitrile/water gradients).
- Purify via silica gel chromatography (hexane/ethyl acetate eluent) or recrystallization.
- Typical yields range from 45–65% after optimization .
Q. How can the stereochemical integrity of the (2S,5R) configuration be confirmed during synthesis?
- Analytical Techniques :
- Chiral HPLC : Use chiral stationary phases (e.g., Chiralpak IA/IB) with heptane/ethanol mobile phases.
- NMR Spectroscopy : Analyze coupling constants (e.g., ) in H-NMR to confirm axial/equatorial proton orientations in the spirocyclic system.
- X-ray Crystallography : Definitive confirmation via single-crystal diffraction (if crystals are obtainable) .
Q. What are the critical stability considerations for this compound under laboratory storage conditions?
- Stability Profile :
- Light sensitivity : Store in amber vials at −20°C to prevent iodine dissociation.
- Moisture sensitivity : Keep under inert gas (N/Ar) due to Boc-group hydrolysis risk.
- Decomposition products : Monitor via LC-MS for iodomethane release or spirocyclic ring opening .
Advanced Research Questions
Q. How does the spirocyclic conformation influence reactivity in nucleophilic substitution reactions?
- Mechanistic Insights :
- The iodomethyl group’s spatial orientation (axial vs. equatorial) dictates SN2 reactivity. Axial positioning enhances steric accessibility for nucleophiles (e.g., amines, thiols).
- Computational modeling (DFT or MD simulations) can predict transition-state geometries.
- Experimental validation : Compare reaction rates of axial vs. equatorial conformers using kinetic studies (UV-Vis or F-NMR probes) .
Q. What strategies resolve contradictions in reported synthetic yields for derivatives of this compound?
- Troubleshooting Framework :
| Variable | Impact on Yield | Mitigation |
|---|---|---|
| Solvent polarity | Low polarity → incomplete reaction | Optimize with DMF/DMSO for polar steps. |
| Catalyst loading | Substoichiometric → side reactions | Use 1.2–1.5 eq of Pd/C or TFA catalysts. |
| Temperature | High → decomposition | Use cryogenic conditions for sensitive steps. |
Q. How can derivatization of the iodomethyl group expand the compound’s utility in medicinal chemistry?
- Derivatization Pathways :
- Cross-coupling : Suzuki-Miyaura with aryl boronic acids (Pd(PPh), KCO, DME/HO).
- Radical reactions : Iodo group as a leaving site for photoredox-mediated C–H functionalization.
- Biological probes : Conjugate fluorescent tags (e.g., BODIPY) via nucleophilic substitution .
Q. What computational tools are recommended for predicting the compound’s pharmacokinetic properties?
- In Silico Methods :
- ADMET Prediction : Use SwissADME or ADMETLab to estimate LogP (2.8–3.5), BBB permeability, and CYP inhibition.
- Molecular Docking : AutoDock Vina or Glide for target binding affinity (e.g., spirocyclic analogs in kinase inhibition).
- QSAR Modeling : Train models on PubChem datasets to correlate substituents with bioactivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
